5-(Aminooxy)-L-norvaline is a derivative of the amino acid L-norvaline, which is a non-proteinogenic amino acid. This compound is notable for its potential biological activities, particularly in the context of enzyme inhibition and as a building block in peptide synthesis. The presence of the aminooxy functional group enhances its reactivity and applicability in various biochemical reactions.
5-(Aminooxy)-L-norvaline can be synthesized from L-norvaline, which is derived from natural sources such as plant proteins. The classification of this compound falls under amino acids and their derivatives, specifically those modified with functional groups that enhance their chemical reactivity.
The synthesis of 5-(Aminooxy)-L-norvaline can be approached through several methods, including:
In one reported method, L-norvaline is treated with hydroxylamine in an appropriate solvent, often under acidic or basic conditions, to facilitate the formation of the aminooxy functional group. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 5-(Aminooxy)-L-norvaline can be represented as follows:
The structure features a side chain characteristic of L-norvaline with an aminooxy group attached to the fifth carbon atom.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
5-(Aminooxy)-L-norvaline participates in various chemical reactions due to its aminooxy group:
The reactivity of the aminooxy group allows it to engage in nucleophilic attacks on electrophilic centers, making it a versatile reagent in organic synthesis.
The mechanism by which 5-(Aminooxy)-L-norvaline exerts its biological effects may involve:
Studies have shown that compounds with aminooxy groups often exhibit significant biological activity due to their ability to interact with enzymes and other proteins.
5-(Aminooxy)-L-norvaline has several applications in scientific research:
5-(Aminooxy)-L-norvaline represents a strategically engineered non-canonical amino acid characterized by the replacement of the terminal carboxylic acid group in the side chain of L-norvaline with an aminooxy functionality (–ONH₂). This structural modification creates a uniquely reactive chemical handle that enables chemoselective conjugation with carbonyl-containing biomolecules through oxime bond formation. The molecule retains the core α-amino acid backbone of natural norvaline—an isomer of valine with a linear aliphatic side chain—while gaining orthogonal reactivity that makes it invaluable as a biochemical probe and pharmaceutical precursor. Its emergence reflects the broader trend in chemical biology to expand the amino acid toolkit beyond ribosomal constraints, enabling precise interrogation and manipulation of biological systems through targeted covalent modifications.
The development of aminooxy-containing amino acids originated from efforts to overcome limitations in protein conjugation chemistry. Prior to their introduction, bioconjugation relied primarily on nucleophilic residues like cysteine or lysine, which often lacked site-specificity and reaction orthogonality in complex biological environments. The foundational discovery that aminooxy groups undergo rapid and specific condensation with aldehydes and ketones to form stable oxime linkages occurred during the 1990s, catalyzing interest in aminooxy reagents for biochemical applications [9]. Early derivatives included O-alkylhydroxylamines like aminooxyacetic acid, but their utility was constrained by poor cellular permeability and limited structural diversity.
5-(Aminooxy)-L-norvaline emerged as an evolution of these early compounds, designed to integrate the biocompatibility and metabolic stability of proteinogenic amino acids with the bio-orthogonal reactivity of aminooxy groups. L-Norvaline itself was initially identified as a natural metabolite in bacterial systems and later recognized as a component of certain peptide antibiotics [4] [6]. The deliberate incorporation of the aminooxy moiety at the δ-position of norvaline’s side chain represented a strategic compromise: it preserved the α-carboxylate and α-amino groups essential for integration into peptide backbones while positioning the reactive handle at a metabolically stable distance from the chiral center. This design leveraged the known tolerance of enzymes like aminoacyl-tRNA synthetases for side chain modifications, enabling potential ribosomal incorporation via genetic code expansion technologies [6] [9].
The defining structural feature of 5-(Aminooxy)-L-norvaline is its terminal –ONH₂ group attached to a pentyl side chain (–CH₂–CH₂–CH₂–CH₂–ONH₂). This configuration imparts distinct physicochemical and reactivity profiles compared to both natural amino acids and conventional norvaline:
Nucleophilicity and Bio-orthogonality: The aminooxy group exhibits selective nucleophilicity toward carbonyl electrophiles (aldehydes/ketones) at physiological pH, forming N-alkylhydroxylamine adducts. This reaction proceeds efficiently without catalysts under mild acidic conditions (pH 4–6) and can be accelerated by aniline catalysts at neutral pH. Critically, it shows minimal cross-reactivity with endogenous nucleophiles like thiols or amines, enabling site-specific bioconjugation in complex biological mixtures [9].
Hydrogen Bonding and Polarity: The –ONH₂ moiety acts as both a hydrogen bond donor and acceptor, increasing molecular polarity compared to natural norvaline’s hydrophobic side chain. This enhances water solubility while potentially influencing interactions with biological targets. The pKa of the oxyamine proton is ~4.5–5.5, rendering the group predominantly protonated (and thus non-nucleophilic) at physiological pH unless activated. This property minimizes off-target reactions in cellular environments [9].
Stereochemical Stability: Unlike α-hydrogen-containing amino acids, the δ-position of the side chain lacks chiral centers susceptible to racemization. This ensures configurational stability during synthesis and application, critical for maintaining stereoselective interactions in biological systems [9].
The molecular architecture positions 5-(Aminooxy)-L-norvaline as a "chemical linchpin," capable of bridging biomolecules through oxime ligation. Its tetrahedral geometry upon carbonyl conjugation mimics transition states or intermediate structures in enzymatic catalysis, suggesting utility as a mechanistic probe.
Table 1: Physicochemical Properties of 5-(Aminooxy)-L-norvaline vs. Natural Norvaline
Property | 5-(Aminooxy)-L-norvaline | L-Norvaline |
---|---|---|
Chemical Formula | C₅H₁₂N₂O₃ | C₅H₁₁NO₂ |
Molecular Weight | 148.16 g/mol | 117.15 g/mol |
Side Chain Polarity | High (Hydrophilic) | Moderate (Hydrophobic) |
Reactive Group | Aminooxy (–ONH₂) | Alkyl (–CH₂–CH₃) |
pKa (Side Chain) | ~4.5–5.5 (oxyamine proton) | N/A |
Bio-orthogonal Reactivity | Aldehydes/Ketones | None |
5-(Aminooxy)-L-norvaline occupies a distinct niche within the landscape of amino acid derivatives, differing functionally and structurally from both proteinogenic amino acids and other non-canonical variants:
Natural Amino Acid Analogs: Unlike natural L-norvaline (a non-proteinogenic branched-chain analog) that functions primarily as an arginase inhibitor [4] [8], 5-(Aminooxy)-L-norvaline lacks direct enzyme inhibitory activity. Its value lies in conjugation chemistry rather than metabolic interference. Compared to ornithine or citrulline—intermediates in the urea cycle with structural similarity—it lacks the α-carboxylate or guanidinium groups essential for enzymatic recognition by urea cycle enzymes [6].
Other Non-Canonical Amino Acids (ncAAs): Among synthetic ncAAs, 5-(Aminooxy)-L-norvaline shares conceptual similarity with click chemistry-enabled residues like azidohomoalanine or homopropargylglycine. However, its aminooxy group offers complementary reactivity: while azide/alkyne cycloadditions require copper catalysis or strain promotion, oxime formation proceeds spontaneously under mild conditions without toxic catalysts. This advantage is critical for in situ applications. Compared to D-amino acids (e.g., D-serine) or β-amino acids (e.g., β-alanine), which serve as neurotransmitters or metabolic precursors [6], 5-(Aminooxy)-L-norvaline functions predominantly as a synthetic handle rather than a biological effector.
Therapeutic Precursors: Unlike norvaline itself—investigated for neuroprotection in Alzheimer’s disease via arginase inhibition [7]—5-(Aminooxy)-L-norvaline’s primary biomedical application lies in generating targeted conjugates. Its structural features enable the synthesis of enzyme inhibitors where the aminooxy group forms covalent adducts with catalytic carbonyl intermediates, exemplified by its potential in protease inhibitor design targeting serine hydrolases [6] [9].
Table 2: Functional Comparison of 5-(Aminooxy)-L-norvaline with Selected Amino Acid Derivatives
Amino Acid Type | Representative Examples | Primary Functions | Distinguishing Features of 5-(Aminooxy)-L-norvaline |
---|---|---|---|
Natural Proteinogenic | L-Valine, L-Leucine | Protein synthesis, metabolism | Non-ribosomal incorporable; bio-orthogonal conjugation handle |
Non-Proteinogenic Natural | L-Norvaline, Ornithine | Arginase inhibition, urea cycle intermediates | Engineered reactivity; lacks direct metabolic function |
Synthetic Unnatural | Azidohomoalanine, Homopropargylglycine | Click chemistry conjugation | Oxime ligation without metal catalysts; lower steric demand |
D-Amino Acids | D-Serine, D-Aspartate | Neurotransmission, protein stability modulation | L-configuration retained; functionalized side chain |
β-Amino Acids | β-Alanine, β-Leucine | Peptidase resistance, foldamer design | α-amino acid backbone; linear side chain modification |
The synthesis of 5-(Aminooxy)-L-norvaline typically employs linear organic routes starting from protected L-ornithine or via alkylation of diethyl acetamidomalonate with 4-bromobutoxyphthalimide, followed by deprotection. Enzymatic approaches using leucine dehydrogenase or transaminases—effective for natural norvaline production [10]—are generally unsuitable due to the non-native aminooxy moiety, necessitating chemical synthesis. This positions it as a specialty reagent rather than a bulk biochemical, with applications centered on precision molecular interventions in chemical biology and drug development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1